molecular formula C9H6F2N2O2 B12436413 3,5-Difluoro-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenol

3,5-Difluoro-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenol

Katalognummer: B12436413
Molekulargewicht: 212.15 g/mol
InChI-Schlüssel: NLPPQQINSLIMDA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,5-Difluoro-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenol is a chemical compound with the molecular formula C9H6F2N2O2 and a molecular weight of 212.15 g/mol This compound features a phenol group substituted with two fluorine atoms and a 1,2,4-oxadiazole ring, which is further substituted with a methyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Difluoro-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenol typically involves the formation of the 1,2,4-oxadiazole ring followed by the introduction of the phenol and fluorine substituents. One common method involves the reaction of a suitable precursor, such as a substituted benzaldehyde, with hydrazine derivatives to form the oxadiazole ring. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of bulk chemicals and efficient purification techniques, such as recrystallization and chromatography, would be essential to achieve the desired product quality .

Analyse Chemischer Reaktionen

Types of Reactions

3,5-Difluoro-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group may yield quinones, while nucleophilic substitution can lead to various substituted phenols .

Wissenschaftliche Forschungsanwendungen

3,5-Difluoro-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenol has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3,5-Difluoro-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the oxadiazole ring and fluorine atoms can enhance its binding affinity and specificity for certain targets .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3,5-Difluoro-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenol is unique due to the specific combination of the phenol group, fluorine atoms, and the 1,2,4-oxadiazole ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry .

Eigenschaften

Molekularformel

C9H6F2N2O2

Molekulargewicht

212.15 g/mol

IUPAC-Name

3,5-difluoro-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenol

InChI

InChI=1S/C9H6F2N2O2/c1-4-12-9(13-15-4)8-6(10)2-5(14)3-7(8)11/h2-3,14H,1H3

InChI-Schlüssel

NLPPQQINSLIMDA-UHFFFAOYSA-N

Kanonische SMILES

CC1=NC(=NO1)C2=C(C=C(C=C2F)O)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.